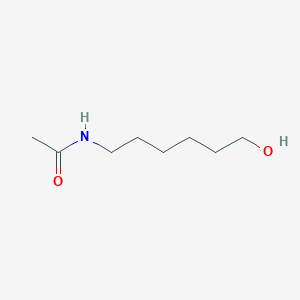
Acetamide, N-(6-hydroxyhexyl)-
Overview
Description
Acetamide, N-(6-hydroxyhexyl)-: is an organic compound with the molecular formula C8H17NO2 . It is a derivative of acetamide, where a hydroxyhexyl group is attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-hydroxyhexyl)- typically involves the reaction of 6-aminohexanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
6-Aminohexanol+Acetic Anhydride→Acetamide, N-(6-hydroxyhexyl)-+Acetic Acid
Industrial Production Methods: Industrial production of Acetamide, N-(6-hydroxyhexyl)- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-(6-hydroxyhexyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides with different functional groups.
Scientific Research Applications
Chemistry: Acetamide, N-(6-hydroxyhexyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable compound in organic synthesis .
Biology: In biological research, Acetamide, N-(6-hydroxyhexyl)- is studied for its potential effects on cellular processes. It may be used in experiments to understand the role of specific functional groups in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases .
Industry: Acetamide, N-(6-hydroxyhexyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of Acetamide, N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. The hydroxyhexyl group allows the compound to form hydrogen bonds with target molecules, influencing their activity. The amide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(6-Hydroxyhexyl)palmitamide: Similar structure but with a longer hydrocarbon chain.
N-(6-Hydroxyhexyl)benzamide: Similar structure but with a benzene ring instead of an acetamide group.
Uniqueness: Acetamide, N-(6-hydroxyhexyl)- is unique due to its specific combination of a hydroxyhexyl group and an acetamide group. This combination allows for unique interactions and properties that are not observed in similar compounds.
Properties
CAS No. |
23363-92-0 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
N-(6-hydroxyhexyl)acetamide |
InChI |
InChI=1S/C8H17NO2/c1-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) |
InChI Key |
VJPODIJDERZHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














